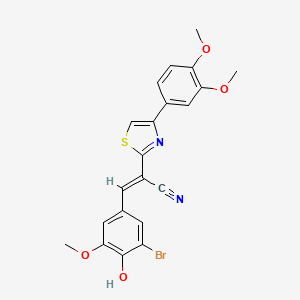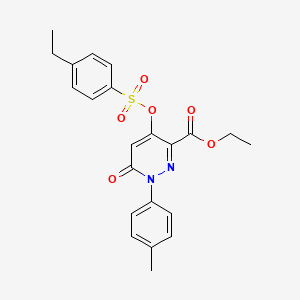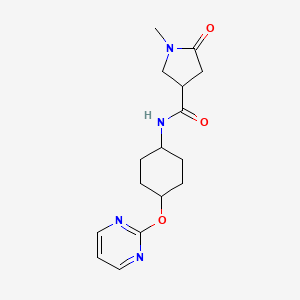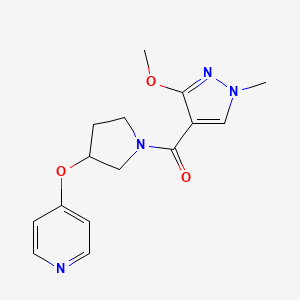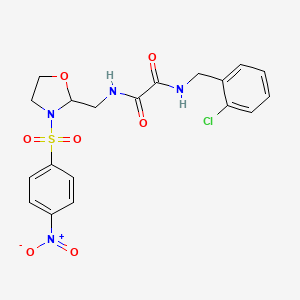
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine. This compound is a derivative of adamantane, a cyclic hydrocarbon that has been used in the synthesis of antiviral and antitumor drugs.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol has been studied for its potential applications in the treatment of viral infections, such as influenza and hepatitis C. It has also shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of cancer cells. Additionally, this compound has been investigated for its neuroprotective effects, with studies showing its ability to protect neurons from oxidative stress and inflammation.
Wirkmechanismus
The mechanism of action of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in viral replication and tumor growth. Specifically, it has been shown to inhibit the activity of RNA polymerase, an enzyme necessary for viral replication, and to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol has low toxicity and is well-tolerated in animal models. It has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects. Additionally, this compound has been shown to have a high affinity for the liver, which may be advantageous for the treatment of liver-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol is its low toxicity, which makes it a promising candidate for drug development. Additionally, its high affinity for the liver may be advantageous for the treatment of liver-related diseases. However, one limitation of this compound is its limited solubility in aqueous solutions, which may make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the product. Another area of research is the investigation of the compound's potential applications in the treatment of other viral infections and cancers. Additionally, the neuroprotective effects of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol warrant further investigation for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Synthesemethoden
The synthesis of (2R)-2-(3-Fluoro-1-adamantyl)propan-1-ol involves the reaction of 3-fluoro-1-adamantylamine with (R)-glycidol in the presence of a Lewis acid catalyst. The reaction proceeds through an epoxide ring-opening mechanism to yield the desired product. This method has been optimized to achieve high yields and purity of the product.
Eigenschaften
IUPAC Name |
(2R)-2-(3-fluoro-1-adamantyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21FO/c1-9(7-15)12-3-10-2-11(4-12)6-13(14,5-10)8-12/h9-11,15H,2-8H2,1H3/t9-,10?,11?,12?,13?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUZBZLAUCQZGNP-TWJXAIAZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

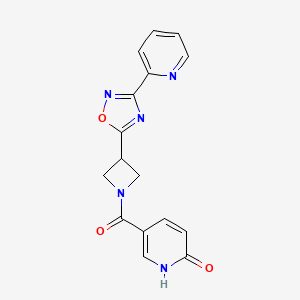
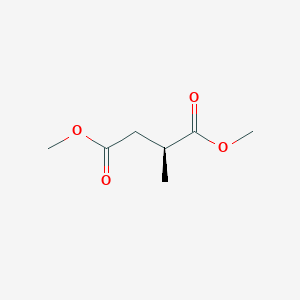
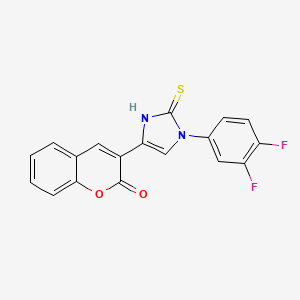
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2964506.png)
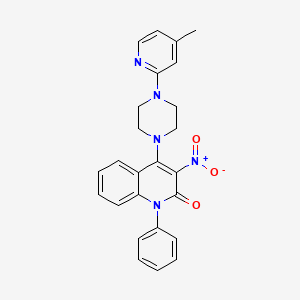
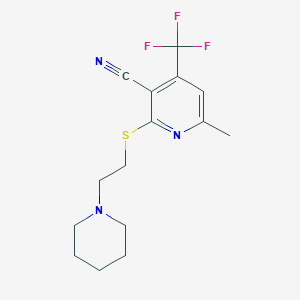
![(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2964510.png)
